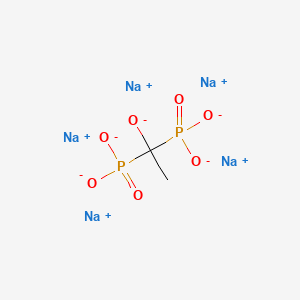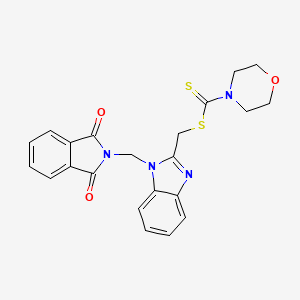
4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a benzimidazole moiety, and a phthalimide group. These structural features contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of the Phthalimide Group: The benzimidazole intermediate is then reacted with phthalic anhydride to introduce the phthalimide group.
Introduction of the Morpholinecarbodithioic Acid: The final step involves the reaction of the intermediate with morpholinecarbodithioic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, 4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Phthalimide Derivatives: Compounds containing the phthalimide group.
Morpholine Derivatives: Compounds with a morpholine ring.
Uniqueness
What sets 4-Morpholinecarbodithioic acid, (1-((1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-1H-benzimidazol-2-yl)methyl ester apart is its combination of these three distinct structural features
Properties
CAS No. |
88797-55-1 |
|---|---|
Molecular Formula |
C22H20N4O3S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[1-[(1,3-dioxoisoindol-2-yl)methyl]benzimidazol-2-yl]methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C22H20N4O3S2/c27-20-15-5-1-2-6-16(15)21(28)26(20)14-25-18-8-4-3-7-17(18)23-19(25)13-31-22(30)24-9-11-29-12-10-24/h1-8H,9-14H2 |
InChI Key |
PEOUBUKLKFSKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCC2=NC3=CC=CC=C3N2CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


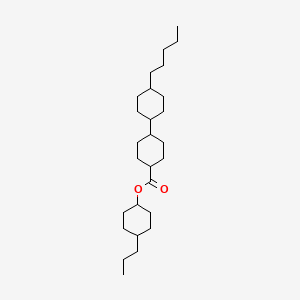

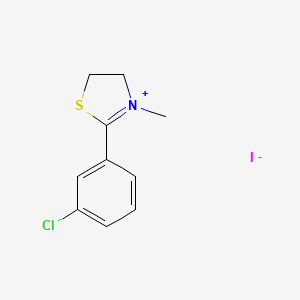
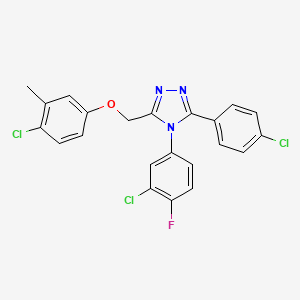
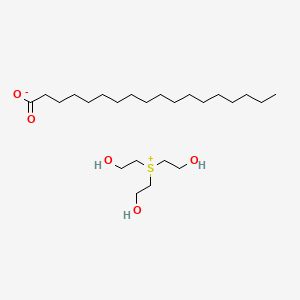
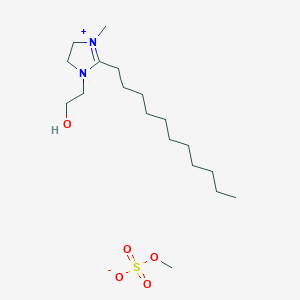

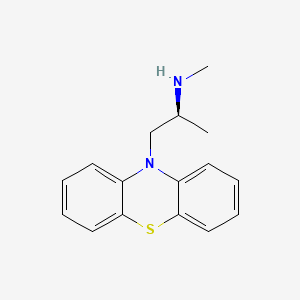
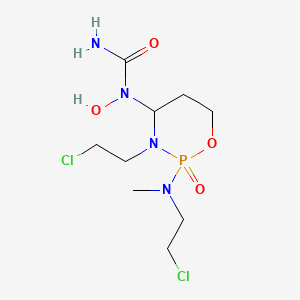
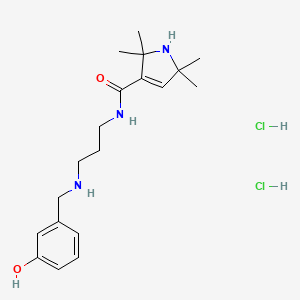
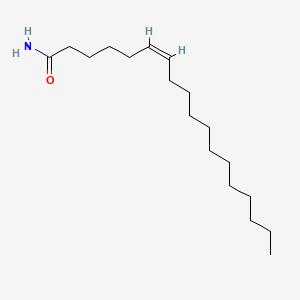
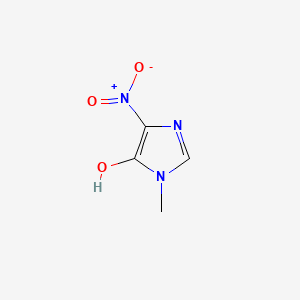
![1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12707889.png)
